![molecular formula C6H8O B14039408 Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
Bicyclo[1.1.1]pentane-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[1.1.1]pentane-2-carbaldehyde is an organic compound belonging to the family of bicyclic bridged compounds. It is characterized by a highly strained molecular structure, which consists of a bicyclo[1.1.1]pentane core with an aldehyde functional group attached to the second carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[111]pentane-2-carbaldehyde typically involves the construction of the bicyclo[11One common method for synthesizing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butane . Another practical approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellane .
Industrial Production Methods
Industrial production of bicyclo[1.1.1]pentane-2-carbaldehyde may involve scalable methods such as carbene insertion or radical addition, which are practical and efficient for large-scale synthesis . These methods allow for the installation of various functional groups at the bridgehead positions, making the compound versatile for further functionalization .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[1.1.1]pentane-2-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. The highly strained nature of the bicyclo[1.1.1]pentane core makes it reactive towards different reagents and conditions .
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include bicyclo[1.1.1]pentane-2-carboxylic acid (oxidation), bicyclo[1.1.1]pentane-2-methanol (reduction), and various substituted bicyclo[1.1.1]pentane derivatives (substitution) .
Scientific Research Applications
Bicyclo[1.1.1]pentane-2-carbaldehyde has found applications in several scientific research areas:
Mechanism of Action
The mechanism of action of bicyclo[1.1.1]pentane-2-carbaldehyde involves its interaction with molecular targets through its strained bicyclic structure. This strain allows the compound to undergo reactions that are not typically observed with less strained molecules . The aldehyde group can form covalent bonds with nucleophilic sites on biological targets, leading to various biological effects . Additionally, the bicyclo[1.1.1]pentane core can serve as a rigid scaffold that enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane-2-carbaldehyde can be compared with other similar compounds such as:
Cubane: Another highly strained bicyclic compound with a cubic structure.
Bicyclo[2.2.2]octane: A less strained bicyclic compound with a larger ring system.
[1.1.1]Propellane: The precursor to bicyclo[1.1.1]pentane, which undergoes nucleophilic or radical addition to form the bicyclo[1.1.1]pentane core.
The uniqueness of this compound lies in its combination of a highly strained bicyclic core with an aldehyde functional group, making it a versatile and valuable compound in various scientific and industrial applications .
Properties
Molecular Formula |
C6H8O |
|---|---|
Molecular Weight |
96.13 g/mol |
IUPAC Name |
bicyclo[1.1.1]pentane-2-carbaldehyde |
InChI |
InChI=1S/C6H8O/c7-3-6-4-1-5(6)2-4/h3-6H,1-2H2 |
InChI Key |
DHTBLLDMFKGNBU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C2C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



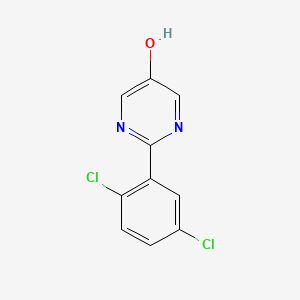

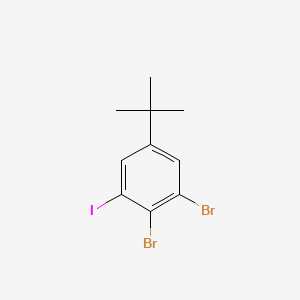
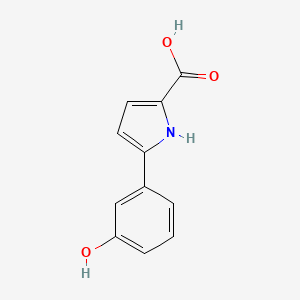

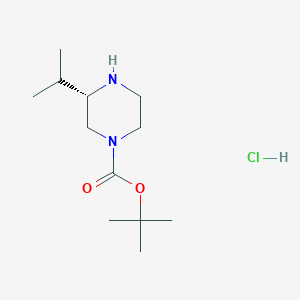

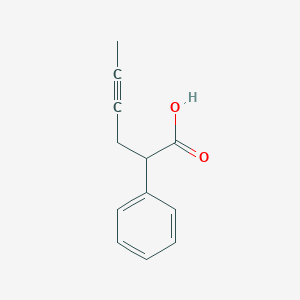
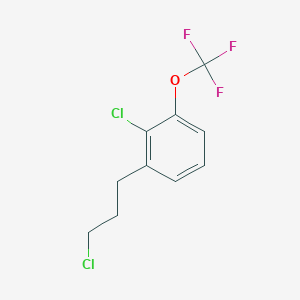

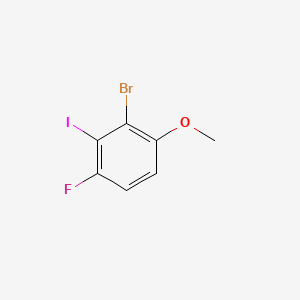
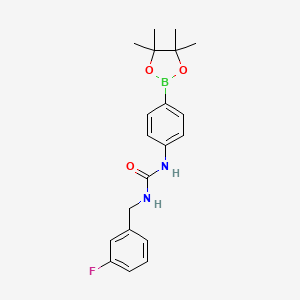
![tert-Butyl 1-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate oxalate](/img/structure/B14039407.png)
